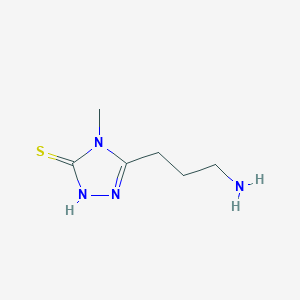

5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a triazole-3-thiol derivative characterized by a 3-aminopropyl substituent at position 5 and a methyl group at position 2. The thiol (-SH) group at position 3 provides a reactive site for chemical modifications, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula |

C6H12N4S |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

3-(3-aminopropyl)-4-methyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C6H12N4S/c1-10-5(3-2-4-7)8-9-6(10)11/h2-4,7H2,1H3,(H,9,11) |

InChI Key |

NYZLIYAEACQJTL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NNC1=S)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropylamine with 4-methyl-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced catalytic activity.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole-3-thiol derivatives are heavily influenced by substituents at positions 4 and 3. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Triazole-3-thiol Derivatives

Key Observations:

- Electron-Donating vs. In contrast, halogenated derivatives (e.g., bromo or fluoro substituents in ) improve lipophilicity and metabolic stability.

- Heterocyclic Modifications : Pyrazole-containing analogs () exhibit moderate antiradical activity due to conjugation effects, whereas trifluoromethyl groups () enhance electronic properties for coordination chemistry .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Derivatives

Target Compound Predictions: The 3-aminopropyl group is expected to lower the melting point compared to halogenated analogs (e.g., ) and improve aqueous solubility due to the amine’s polarity.

Biological Activity

5-(3-Aminopropyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 66870-09-5) is a compound belonging to the class of mercapto-substituted 1,2,4-triazoles. This class of compounds has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₁N₃S

- Molecular Weight : 171.25 g/mol

- IUPAC Name : this compound

- SMILES Notation : SC1=NN=C(N)N1C

Anticancer Activity

Research indicates that mercapto-substituted 1,2,4-triazoles exhibit significant anticancer properties. In a study published in Molecules, various derivatives of triazolethiones were tested against different cancer cell lines. The results showed that certain compounds had IC₅₀ values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . For instance:

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | HCT-116 | 6.2 |

| Compound B | T47D | 27.3 |

These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural characteristics.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been widely documented. A study highlighted the effectiveness of various triazole-based compounds against pathogenic bacteria. The compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like chloramphenicol .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been explored. In vitro studies demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in human cell lines. For example, treatment with a related triazole compound reduced TNF-alpha levels significantly .

Case Studies

- Synthesis and Characterization : A recent study synthesized several derivatives of triazolethiones and evaluated their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry techniques to confirm their structures before biological testing .

- Mechanistic Studies : Another research effort focused on elucidating the mechanism of action for triazole derivatives in cancer cells. The study found that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.